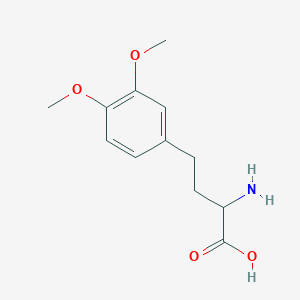![molecular formula C13H19N3O B14183440 3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde CAS No. 898911-71-2](/img/structure/B14183440.png)
3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde is an organic compound with the molecular formula C13H19N3O It features a pyrazine ring substituted with a cyclopentylmethyl and ethylamino group at the 3-position and an aldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carbaldehyde with cyclopentylmethylamine and ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: 3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carboxylic acid.
Reduction: 3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: It may be used in studies investigating the biological activity of pyrazine derivatives, including their antimicrobial and anticancer properties.
作用機序
The mechanism of action of 3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The cyclopentylmethyl and ethylamino groups may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
3-Aminopyrazine-2-carbaldehyde: Lacks the cyclopentylmethyl and ethylamino groups, making it less hydrophobic and potentially less bioactive.
3-(Cyclopentylmethylamino)pyrazine-2-carbaldehyde: Contains only the cyclopentylmethylamino group, which may result in different biological activity compared to the ethylamino derivative.
3-(Ethylamino)pyrazine-2-carbaldehyde: Contains only the ethylamino group, which may affect its reactivity and binding properties.
Uniqueness
3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde is unique due to the presence of both cyclopentylmethyl and ethylamino groups, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
898911-71-2 |
|---|---|
分子式 |
C13H19N3O |
分子量 |
233.31 g/mol |
IUPAC名 |
3-[cyclopentylmethyl(ethyl)amino]pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-2-16(9-11-5-3-4-6-11)13-12(10-17)14-7-8-15-13/h7-8,10-11H,2-6,9H2,1H3 |
InChIキー |
PIINKBZDJNYROX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1CCCC1)C2=NC=CN=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)






![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)


![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)

![(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine](/img/structure/B14183452.png)
